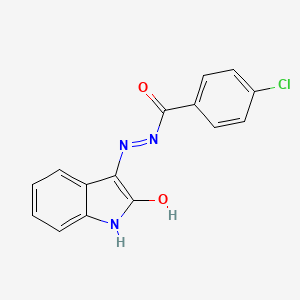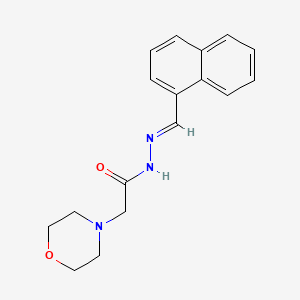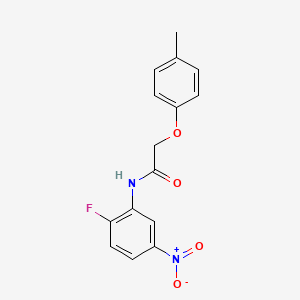![molecular formula C16H18N4S2 B5520756 7-(dimethylamino)-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B5520756.png)
7-(dimethylamino)-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiazolo[4,5-d]pyrimidine derivatives involves base-catalyzed cyclocondensation reactions. For instance, compounds similar to the target molecule have been synthesized through the reaction of 3,4-dihydropyrimidine-2-thione with ethyl acetoacetate, characterized by IR, 1H NMR, 13C NMR spectra, and elemental analysis, with structures determined by single-crystal X-ray diffraction (H. Nagarajaiah & N. Begum, 2015).
Molecular Structure Analysis
The molecular structure of thiazolopyrimidine derivatives is often elucidated through single-crystal X-ray diffraction, revealing their stabilization by intermolecular weak interactions like O–H…N, C–H…O, C–H…π, and π…π (H. Nagarajaiah & N. Begum, 2015). This provides insights into their conformational features and the impact of substituents on molecular packing.
Chemical Reactions and Properties
Thiazolo[4,5-d]pyrimidines undergo various chemical transformations, including reactions with different methylating agents to produce mono- and dimethyl derivatives. These reactions are characterized by spectral properties and chromatographic behavior, revealing insights into their basic physico-chemical properties, including UV absorption spectra and spectrophotometrically determined pK values (J. Wierzchowski et al., 1980).
Applications De Recherche Scientifique
Structural and Conformational Analysis
Research into thiazolo[4,5-d]pyrimidine derivatives, including compounds structurally related to 7-(dimethylamino)-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione, has provided insights into their conformational features and supramolecular aggregation. Studies have shown that modifications in the thiazolopyrimidine scaffold, such as changes in substituents, can significantly impact intermolecular interaction patterns and packing features, controlled by weak interactions like C-H…O, C-H…N, and π…π interactions (Nagarajaiah & Begum, 2014).
Antimicrobial and Antifungal Activity
Compounds with a thiazolo[4,5-d]pyrimidine framework have been synthesized and evaluated for their antimicrobial properties. Some derivatives have shown promising results against various microbial strains, including Aspergillus niger, A. clavatus, and Candida albicans, highlighting their potential as lead compounds for developing new antimicrobial agents (Chhabria, Rathod, Vala, & Patel, 2011).
Anticancer Properties
Research into thiazolo[4,5-d]pyrimidine derivatives has also extended to the evaluation of their anticancer potential. Certain polysubstituted thiazole and derived thiazolo[4,5-d]pyrimidine systems have been synthesized and screened for antitumor activity, with some showing a broad spectrum of activity against various tumor cell lines. This highlights the potential of these compounds in anticancer drug development (Fahmy, Rostom, & Bekhit, 2002).
Synthesis and Characterization
The synthesis and structural characterization of thiazolo[4,5-d]pyrimidine derivatives, including those with modifications at the 7-position, have been extensively studied. These compounds have been characterized using various spectroscopic methods, and their structures have been confirmed through single-crystal X-ray diffraction, providing a basis for further pharmacological exploration (Becan, Pyra, Rembiałkowska, & Bryndal, 2022).
Regioselective Synthesis
Research has also focused on the regioselective synthesis of thiazolo[4,5-d]pyrimidine derivatives under various conditions. This includes the development of efficient synthetic methodologies that highlight the versatility of the thiazolopyrimidine scaffold for generating biologically active molecules (Dong & Zhao, 2019).
Mécanisme D'action
The mechanism of action of thiazolopyrimidines can depend on their specific structure and the biological system in which they are acting. Some thiazolopyrimidines have been found to exhibit various biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial effects .
Orientations Futures
The future directions for research on “7-(dimethylamino)-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione” and related compounds could involve further exploration of their potential biological activities and therapeutic applications. For instance, there is ongoing interest in developing more potent and effective targeted kinase inhibitors (TKIs) from this class of compounds .
Propriétés
IUPAC Name |
7-(dimethylamino)-3-phenyl-5-propyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4S2/c1-4-8-12-17-14(19(2)3)13-15(18-12)20(16(21)22-13)11-9-6-5-7-10-11/h5-7,9-10H,4,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMRMNZFLQIDPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C(=N1)N(C)C)SC(=S)N2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S*,5R*)-3-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5520674.png)
![2-[4-(4-methyl-1-piperidinyl)-2-quinazolinyl]phenol](/img/structure/B5520677.png)
![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-furamide](/img/structure/B5520678.png)
![3,4,4-trimethyl-1-{4-[(pyridin-2-ylthio)methyl]benzoyl}pyrrolidin-3-ol](/img/structure/B5520687.png)


![4-{3-[(4,4-difluoro-1-piperidinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5520716.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5520717.png)
![rel-(1R,5S,6r)-6-({4-[4-ethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-piperidinyl}methyl)-3-azabicyclo[3.1.0]hexane dihydrochloride](/img/structure/B5520724.png)
![2-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5520726.png)
![4-[3-(3-fluorophenyl)propanoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5520730.png)
![N-({5-[(2-isopropylpyrimidin-5-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)-2-methoxyacetamide](/img/structure/B5520733.png)
![4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl benzoate](/img/structure/B5520741.png)
